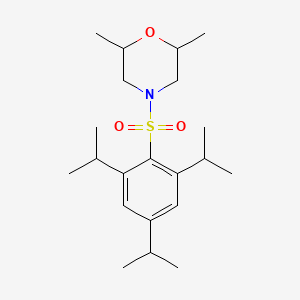

![molecular formula C7H11ClO3S B2636624 (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride CAS No. 2241142-46-9](/img/structure/B2636624.png)

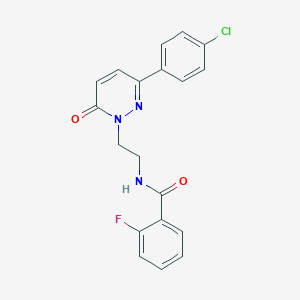

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride, also known as MOM-Cl, is an important reagent in organic synthesis. It is widely used in the protection of hydroxyl groups in organic compounds. The MOM group is stable under a wide range of reaction conditions and can be removed selectively using mild acidic conditions.

Applications De Recherche Scientifique

Synthesis and Reactivity

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is utilized in various chemical syntheses and reactivity studies. For instance, it's used as a starting material or intermediate in the synthesis of other chemical compounds. Studies have shown that it's involved in nucleophile-promoted alkyne-iminium ion cyclizations and other complex chemical reactions (Arnold et al., 2003). Additionally, it's used in the synthesis of methyl sulfonamide by ammonification under specific reaction conditions (Zhao Li-fang, 2002). It also plays a role in the generation and cyclization of 5-hexenyllithium, indicating its versatility in organic synthesis (Bailey et al., 2005).

Electrophile-Promoted Cyclization Reactions

It has been utilized in electrophile-promoted cyclization reactions. This includes the synthesis of complex molecules like (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide and its derivatives, showcasing its utility in constructing intricate molecular architectures (Christov & Ivanov, 2002). Another study highlights the use of this compound in reactions leading to heterocyclic products with varying electrophiles, further illustrating its role in organic chemistry and synthesis (Christov & Ivanov, 2004).

Protective Group Chemistry

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is also involved in protective group chemistry, particularly in the protection of amines. This showcases its role in modifying the reactivity and properties of molecules, which is crucial in the multi-step synthesis of complex organic molecules (Neelamkavil, 2003).

Dehydration and Formation of Complex Molecules

The compound is instrumental in dehydration reactions leading to the formation of complex molecular structures, indicating its importance in organic synthesis and the creation of novel compounds (Bondar' et al., 2001).

Propriétés

IUPAC Name |

(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3S/c1-6-2-7(3-6,11-4-6)5-12(8,9)10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMVKWVDQLBKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)

![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)